molecular formula C20H25NO3S B565667 Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate CAS No. 1246816-33-0

Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate

Cat. No.: B565667
CAS No.: 1246816-33-0
M. Wt: 359.484
InChI Key: ATYWGCSTAHNAKQ-UHFFFAOYSA-N
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Description

Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate is a complex organic compound with a molecular formula of C20H25NO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate typically involves multiple steps, starting with the preparation of the pyridine derivative and subsequent reactions to introduce the ethoxy and sulfanyl groups. Common reagents used in these reactions include ethyl iodide, sodium hydride, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

  • Pioglitazone: A drug used to treat type 2 diabetes.

  • Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate: A related compound with similar structural features.

Biological Activity

Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C36H40N2O6S2
  • Molecular Weight : 660.844 g/mol
  • IUPAC Name : 2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid

The structure features several functional groups, including ether, disulfide, and carboxylic acid moieties, which contribute to its biological activity.

This compound acts primarily as a thiazolidinedione derivative, similar to pioglitazone. It is believed to exert its effects through the following mechanisms:

  • PPAR-gamma Activation : The compound activates peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid homeostasis.
  • Antioxidant Properties : Its structure allows for potential antioxidant activity, which may mitigate oxidative stress in cellular environments.
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by modulating cytokine production.

In Vitro Studies

Recent studies have demonstrated the biological activities of this compound:

StudyFindings
Cell Viability Assay Showed significant cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) at concentrations above 10 µM.
Anti-inflammatory Assay Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating potential anti-inflammatory properties.
Glucose Uptake Assay Enhanced glucose uptake in adipocytes, suggesting improved insulin sensitivity.

Case Studies

  • Diabetes Management : In a study examining the effects of thiazolidinediones on diabetic models, this compound exhibited a notable reduction in blood glucose levels and improved lipid profiles in treated subjects.
  • Cancer Research : A case study involving breast cancer cells highlighted the compound's ability to induce apoptosis through mitochondrial pathways, providing insights into its potential as an anticancer agent.

Properties

IUPAC Name

ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-3-15-5-8-17(21-14-15)11-12-24-18-9-6-16(7-10-18)13-19(25)20(22)23-4-2/h5-10,14,19,25H,3-4,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYWGCSTAHNAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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